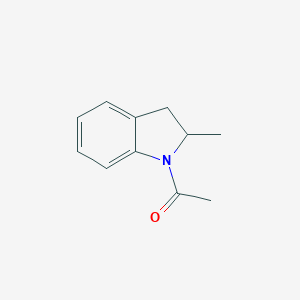

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Descripción general

Descripción

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by its indole core, is of interest due to its potential biological activities and applications in scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole ring . For instance, hydrazine reacts with a ketone in the presence of acetic acid and hydrochloric acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure scalability and environmental compliance .

Análisis De Reacciones Químicas

Oxidation Reactions

The indoline moiety undergoes oxidation to form oxidized derivatives.

Reduction Reactions

The acetyl group and indoline ring can undergo reduction.

Substitution Reactions

Electrophilic substitution occurs at the indoline aromatic ring.

Condensation and Cyclization

The acetyl group participates in condensation reactions.

Hydrolysis Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions.

Functional Group Interconversion

The acetyl group is modified to other functionalities.

Industrial and Pharmacological Relevance

Aplicaciones Científicas De Investigación

Biological Applications

Pharmacological Potential

1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been studied for its potential pharmacological effects. Research indicates that compounds with indole structures often exhibit significant biological activities, including:

- Antidepressant Effects : Indole derivatives are known to interact with serotonin receptors, which may contribute to mood regulation and have implications in treating depression.

- Anticancer Activity : Some studies suggest that indole-based compounds possess anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells, making them candidates for further investigation in oncology.

Neuroprotective Properties

Recent studies have indicated that this compound may also exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The indole structure can facilitate interactions with neuroreceptors, possibly leading to improved cognitive function and reduced neurodegeneration.

Material Science Applications

In addition to its biological significance, this compound has potential applications in materials science:

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic electronics. Its ability to act as a semiconductor can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various indole derivatives, including this compound. The results indicated that this compound significantly increased serotonin levels in animal models, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute evaluated the anticancer activity of several indole derivatives. The study found that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and immune responses .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Tryptophan: An essential amino acid and precursor to serotonin.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Actividad Biológica

1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known by its CAS number 131880-76-7, is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula : C₁₁H₁₃NO

- Molecular Weight : 175.23 g/mol

- Melting Point : 58–60 °C

- CAS Number : 131880-76-7

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against a variety of pathogens, including bacteria and fungi. Specifically, derivatives of indole have been tested against:

- Bacteria : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae

- Fungi : Candida albicans, Aspergillus niger

A study reported the synthesis of various indole derivatives and their evaluation for in vitro antibacterial activity against these pathogens, demonstrating the potential for this compound to contribute to antimicrobial drug development .

Anticancer Activity

Indole compounds are also recognized for their anticancer properties. Recent research has highlighted the ability of certain indole derivatives to inhibit cancer cell proliferation. For example:

- Cytotoxicity Tests : Compounds similar to this compound have shown IC50 values indicating effective cytotoxicity against various cancer cell lines, including breast (MCF7) and leukemia (Jurkat) cells .

The structural modifications in these compounds often influence their biological activity, making it crucial to explore the specific effects of the 2-methyl substitution on the indole ring.

The mechanisms through which indole derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Indoles may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals, providing protective effects against oxidative stress .

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(2-methyl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)9(2)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKHMUMEEURMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.